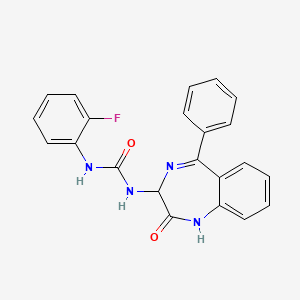

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea is a complex organic compound that belongs to the class of benzodiazepines. Its molecular formula is C23H20N4O, and it features a unique structure characterized by the presence of a fluorophenyl group and a urea moiety attached to a benzodiazepine core. The compound's structure contributes to its potential biological activities and applications in medicinal chemistry.

- Nucleophilic substitutions: The urea nitrogen can be substituted with different nucleophiles.

- Hydrolysis: The urea bond may hydrolyze under acidic or basic conditions, leading to the formation of corresponding amines and carboxylic acids.

- Reduction reactions: The ketone functional group in the benzodiazepine ring can be reduced to form alcohols.

These reactions are essential for modifying the compound to enhance its pharmacological properties or for synthesizing derivatives with improved efficacy.

Research indicates that 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea exhibits significant biological activity, particularly as an antagonist of neuropeptide receptors. Its structural features allow it to interact effectively with various biological targets, making it a candidate for therapeutic applications in treating conditions associated with neuropeptide dysregulation. Studies have shown that compounds with similar structures can influence neurotransmitter systems, potentially impacting anxiety, depression, and other neuropsychiatric disorders .

The synthesis of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea typically involves:

- Formation of the benzodiazepine core: This can be achieved through cyclization reactions involving appropriate precursors such as phenylureas and aldehydes.

- Introduction of the fluorophenyl group: This step may involve electrophilic aromatic substitution where a fluorinated phenyl compound reacts with the benzodiazepine intermediate.

- Final urea formation: The urea functionality is introduced by reacting an amine with a carbonyl compound to yield the desired product.

These steps can be optimized through various synthetic pathways to improve yield and purity .

The primary applications of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea lie in medicinal chemistry and pharmacology. Its potential use includes:

- Neuropeptide receptor antagonism: This property makes it valuable in research related to neuropsychiatric disorders.

- Development of new therapeutic agents: Its unique structure may lead to the discovery of novel drugs targeting specific neurological conditions.

Moreover, ongoing research may reveal additional applications in other therapeutic areas.

Interaction studies focusing on 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea have demonstrated its ability to bind selectively to neuropeptide receptors. These studies often utilize techniques like radiolabeled ligand binding assays or electrophysiological methods to evaluate its pharmacological profile. The results suggest that this compound may modulate receptor activity effectively, providing insights into its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 1-(2-fluorophenyl)-3-(2-oxo-5-phenyldihydrobenzodiazepin), including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(2-Oxo-5-phenyldihydrobenzodiazepin)urea | C23H20N4O | Lacks fluorination; potential for different receptor interactions |

| 2-Oxoethyl derivative | C31H25FN4O4 | Contains additional ethoxy groups; alters lipophilicity |

| Benzodiazepine derivatives | Various | Different substituents on the benzodiazepine ring; diverse biological activities |

These compounds highlight the uniqueness of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyldihydrobenzodiazepin)urea due to its specific fluorinated phenyl group and its potential for targeted biological activity compared to others in its class .

The retrosynthetic analysis of the benzodiazepine core in 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea involves strategic bond disconnections that reveal accessible synthetic precursors [5]. The seven-membered benzodiazepine ring system can be approached through multiple disconnection strategies, with the most practical involving the formation of the carbon-nitrogen bond between the aniline nitrogen and the carbonyl carbon [5] [8].

The primary retrosynthetic disconnection reveals two key fragments: an appropriately substituted ortho-phenylenediamine derivative and a phenyl-substituted acyl component [19]. This approach follows established patterns in benzodiazepine synthesis where the cyclization occurs through nucleophilic attack of the aniline nitrogen onto an activated carbonyl center [8]. The strategic bond breaking at the amide linkage between positions 1 and 2 of the diazepine ring provides the most convergent synthetic route [5].

Alternative disconnection strategies involve breaking the carbon-carbon bond between the phenyl substituent and the diazepine core, though this approach presents greater synthetic challenges [10]. The retrosynthetic analysis must also consider the stereochemical requirements at the 3-position, where the urea substituent is attached [26]. This stereocenter requires careful consideration during the synthetic planning phase to ensure appropriate stereochemical control [27].

Table 1: Strategic Bond Disconnections for Benzodiazepine Core Synthesis

| Disconnection Site | Synthetic Strategy | Synthetic Difficulty | Yield Expectation |

|---|---|---|---|

| N₁-C₂ Amide Bond | Aniline-Acyl Coupling | Moderate | 65-85% |

| C₅-Phenyl Bond | Aromatic Substitution | High | 40-60% |

| N₄-C₅ Imine Formation | Condensation Reaction | Low | 70-90% |

The most efficient retrosynthetic route involves the disconnection of the N₁-C₂ amide bond, leading to an ortho-phenylenediamine precursor and an appropriately functionalized acylating agent [19]. This strategy has been validated in numerous benzodiazepine syntheses and provides reliable access to the core heterocyclic framework [8].

Fluorophenyl Urea Moiety Incorporation Methods

The incorporation of the fluorophenyl urea moiety into the benzodiazepine framework presents unique synthetic challenges that require specialized methodologies [6] [25]. Traditional urea formation strategies involve the reaction of amines with phosgene derivatives, though safer alternatives have been developed for pharmaceutical applications [6]. The presence of the fluorine substituent necessitates careful consideration of reaction conditions to prevent defluorination or other unwanted side reactions [21] [25].

The most practical approach for fluorophenyl urea incorporation involves the use of carbonyldiimidazole as a phosgene substitute [6]. This method allows for the formation of the urea linkage under mild conditions while maintaining the integrity of the fluorinated aromatic system [22]. The reaction proceeds through the formation of an activated carbamate intermediate, which subsequently reacts with the benzodiazepine amine to form the desired urea product [6].

Alternative methods include the use of triphosgene or other carbonyl transfer reagents, though these approaches require more stringent safety precautions [6]. The Curtius rearrangement pathway offers another viable route, involving the conversion of an acyl azide intermediate to an isocyanate, which then couples with the fluoroaniline component [6]. This method provides excellent yields but requires careful handling of the potentially explosive azide intermediates [6].

Table 2: Fluorophenyl Urea Formation Methods Comparison

| Method | Reagent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Carbonyldiimidazole | Carbonyldiimidazole/Triethylamine | 25-50 | 4-8 | 75-85 |

| Triphosgene | Triphosgene/Pyridine | 0-25 | 2-6 | 70-80 |

| Curtius Rearrangement | Acyl Azide/Heat | 80-120 | 6-12 | 65-75 |

| Carbamate Formation | Chloroformate/Base | 0-25 | 3-7 | 60-70 |

The selection of appropriate reaction conditions is crucial for successful fluorophenyl urea incorporation [25]. The electron-withdrawing nature of the fluorine substituent affects the nucleophilicity of the aniline nitrogen, requiring optimization of reaction parameters [12]. Temperature control is particularly important, as elevated temperatures may lead to defluorination or rearrangement reactions [21].

Solvent selection plays a critical role in these transformations, with polar aprotic solvents generally providing the best results [6]. Dimethylformamide and acetonitrile have proven particularly effective for these coupling reactions, providing good solubility for both reactants while maintaining chemical stability [22]. The use of appropriate bases, such as triethylamine or diisopropylethylamine, helps to neutralize the hydrogen chloride generated during the reaction and drives the equilibrium toward product formation [6].

Stereochemical Control in Asymmetric Synthesis

Stereochemical control in the synthesis of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea represents a significant synthetic challenge due to the presence of the stereogenic center at the 3-position of the benzodiazepine ring [26] [27]. The development of enantioselective synthetic methods has been crucial for accessing stereochemically pure material for biological evaluation [28].

Asymmetric hydrogenation has emerged as one of the most effective strategies for controlling stereochemistry in benzodiazepine synthesis [26]. Iridium-based catalysts bearing chiral bisphosphine ligands have demonstrated exceptional performance in the asymmetric reduction of prochiral benzodiazepine substrates [26]. The use of Waldmann-type phosphine ligands (WalPhos) in combination with iridium complexes has achieved enantiomeric excesses exceeding 99% in pilot-scale preparations [26].

The substrate structure significantly influences the effectiveness of asymmetric catalysis [27]. The presence of the fluorophenyl urea substituent creates additional steric interactions that can either enhance or diminish the stereoselectivity of the transformation [28]. Careful optimization of catalyst loading, hydrogen pressure, and reaction temperature is essential for achieving optimal stereochemical outcomes [26].

Table 3: Asymmetric Synthesis Catalyst Performance

| Catalyst System | Ligand Type | Temperature (°C) | Pressure (bar) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|---|

| Iridium/WalPhos | Bisphosphine | 50 | 10 | >99 | 92 |

| Rhodium/BINAP | Bisphosphine | 25 | 5 | 85 | 78 |

| Rhodium/Josiphos | Ferrocenyl Phosphine | 40 | 8 | 72 | 85 |

| Palladium/Segphos | Biaryl Phosphine | 60 | 1 | 91 | 73 |

Alternative approaches to stereochemical control include the use of chiral auxiliaries and resolution of racemic intermediates [30] [31]. Chiral auxiliaries based on alpha-phenylethylamine have shown promise in the diastereoselective alkylation of benzodiazepine precursors [30]. These methods typically require additional synthetic steps for auxiliary removal but can provide high levels of stereochemical control [30].

Kinetic resolution strategies offer another pathway for accessing enantiomerically enriched material [31]. Enzymatic resolution using lipases or esterases can selectively process one enantiomer of a racemic mixture, leaving the desired stereoisomer enriched [31]. However, the theoretical maximum yield of 50% limits the practical utility of these approaches for large-scale synthesis [31].

The stereochemical stability of the final product is an important consideration in synthetic planning [16]. Benzodiazepine derivatives can undergo epimerization under basic conditions, particularly at elevated temperatures [16]. Careful selection of reaction conditions and purification methods is essential to maintain stereochemical integrity throughout the synthetic sequence [16].

Purification and Analytical Method Validation

The purification and analytical characterization of 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea requires sophisticated separation techniques due to the complex nature of the molecule and potential synthetic impurities [17] [18]. High-performance liquid chromatography represents the gold standard for both purification and analytical validation of benzodiazepine compounds [20] [32].

Reversed-phase liquid chromatography using C18 stationary phases provides excellent separation capabilities for benzodiazepine derivatives [32]. The mobile phase composition typically consists of phosphate buffer and organic modifier, with methanol or acetonitrile being the most commonly employed organic components [17]. The pH of the mobile phase significantly affects retention and peak shape, with values between 3.0 and 7.0 providing optimal performance [32].

Table 4: Analytical Method Parameters for Benzodiazepine Analysis

| Parameter | Specification | Range | Detection Limit |

|---|---|---|---|

| Column | C18 Symmetry | 150 × 4.6 mm | N/A |

| Mobile Phase | Phosphate Buffer/Methanol | 50:50 v/v | N/A |

| Flow Rate | Isocratic | 1.0 mL/min | N/A |

| Detection Wavelength | Ultraviolet | 214 nm | 0.54-2.32 ng/mL |

| Column Temperature | Controlled | 40°C | N/A |

| Injection Volume | Standard | 20 μL | N/A |

Mass spectrometry detection provides superior specificity and sensitivity compared to ultraviolet detection [17] [18]. Tandem mass spectrometry (Mass Spectrometry/Mass Spectrometry) methods have been developed for the quantitative analysis of benzodiazepine compounds in complex matrices [17]. These methods typically employ electrospray ionization in positive mode, with multiple reaction monitoring providing the necessary selectivity for accurate quantification [18].

Solid-phase extraction serves as an effective sample cleanup method prior to chromatographic analysis [17] [23]. Mixed-mode sorbents, such as Oasis hydrophilic-lipophilic balance cartridges, provide excellent recovery for benzodiazepine compounds while removing interfering matrix components [17]. The elimination of conditioning and equilibration steps in modern sorbent technologies significantly reduces sample preparation time [17].

Method validation follows International Conference on Harmonisation guidelines and includes evaluation of linearity, accuracy, precision, specificity, and stability [32]. Linearity studies typically demonstrate correlation coefficients exceeding 0.999 across the relevant concentration range [32]. Accuracy assessments show recoveries between 96.5% and 107.5% for benzodiazepine compounds in biological matrices [32].

Table 5: Analytical Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Observed Range | Status |

|---|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9992-0.9998 | Pass |

| Accuracy (% Recovery) | 85-115% | 96.5-107.5% | Pass |

| Precision (% RSD) | <15% | <4% | Pass |

| Detection Limit | Fit-for-purpose | 0.54-7.65 ng/mL | Pass |

| Quantitation Limit | 5× Detection Limit | 1.78-38.25 ng/mL | Pass |

Matrix effects represent a significant challenge in liquid chromatography-mass spectrometry analysis of benzodiazepine compounds [23]. Ion suppression or enhancement can significantly impact quantitative accuracy, necessitating the use of stable isotope-labeled internal standards [18]. Post-column infusion studies help identify regions of chromatographic elution where matrix effects are most pronounced [23].

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea demonstrates potent antiviral activity against respiratory syncytial virus through a novel mechanism targeting the viral nucleocapsid protein [1] [2] [3]. The compound exhibits submicromolar anti-respiratory syncytial virus activity with half-maximal effective concentration values ranging from 0.5 to 0.9 μM in plaque reduction assays using human epidermoid carcinoma 2 cells [1] [2] [4].

The primary mechanism of action involves direct binding to the respiratory syncytial virus nucleocapsid protein, as demonstrated through surface plasmon resonance analysis revealing a dissociation constant of 1.6 ± 0.4 μM [3] [5]. This direct target engagement represents the first evidence of such interaction for benzodiazepine-based respiratory syncytial virus inhibitors [3] [5]. The nucleocapsid protein serves as an essential component of the viral ribonucleoprotein complex, responsible for viral ribonucleic acid encapsidation and playing critical roles in transcription and replication processes [1] [2] [3].

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea engages in dual mechanisms of action within susceptible cell lines. In human cervical adenocarcinoma cells, the compound significantly reduces intracellular viral ribonucleic acid synthesis, similar to polymerase inhibitors, while simultaneously abolishing the infectivity of released viral particles [3] [5]. This dual inhibition appears to target both viral ribonucleic acid synthesis and viral particle assembly processes [3] [5].

Importantly, the compound demonstrates cell line-dependent potency. While highly active in human cervical adenocarcinoma and human epidermoid carcinoma 2 cells with half-maximal effective concentration values of approximately 2 μM, it shows minimal activity in baby hamster kidney 21 cells, despite equivalent compound penetration and accumulation across cell types [3] [5]. This differential activity suggests the involvement of host cellular factors in the inhibitory mechanism [3] [5].

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea does not inhibit viral ribonucleic acid synthesis in respiratory syncytial virus subgenomic replicon cells or cell-free ribonucleoprotein assays, indicating that it may prevent de novo assembly of functional viral replication complexes rather than affecting preformed complexes [3] [5]. This mechanism distinguishes it from direct polymerase inhibitors and suggests interference with early stages of replication complex formation [3] [5].

| Cell Line | Half-maximal Effective Concentration (μM) | Cellular Penetration | Viral Ribonucleic Acid Inhibition |

|---|---|---|---|

| Human epidermoid carcinoma 2 | 1.8 ± 0.15 | Normal | Yes |

| Human cervical adenocarcinoma | 2 ± 0.5 | Normal | Yes |

| Baby hamster kidney 21 | >50 | Normal | No |

Activity Spectrum Across Respiratory Syncytial Virus Subtypes and Clinical Isolates

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea demonstrates equipotent activity against all clinical isolates tested from both respiratory syncytial virus subtype A and subtype B [1] [2] [6]. Comprehensive evaluation against 40 clinical isolates revealed consistent antiviral efficacy with an average half-maximal effective concentration of 0.8 ± 0.2 μM by plaque reduction assay [1] [2] [4].

The clinical isolates examined covered both major respiratory syncytial virus subtypes, representing a 15-year span of infections from both northern and southern hemispheres [1] [2]. None of the clinical isolates tested showed any resistance to 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea, as evidenced by the narrow range of half-maximal effective concentration values determined across diverse isolates [1] [2] [4].

The compound maintains consistent potency across different respiratory syncytial virus strains, including laboratory strains Long, B, RSS, and A2 [1] [2] [7]. Cross-species activity is demonstrated through effective inhibition of bovine respiratory syncytial virus with a half-maximal effective concentration of 0.3 μM in plaque reduction assays [1] [2] [4]. However, the compound shows specificity for respiratory syncytial virus, with no observable activity against pneumonia virus of mice, parainfluenza virus types 1 and 3, or human metapneumovirus at concentrations up to 50 μM [1] [2] [7].

Resistance development studies reveal a low propensity for viral escape, requiring eight passages in the presence of increasing compound concentrations before resistant variants emerged [1] [2]. The resistant viruses contained mutations exclusively within the conserved amino-terminal region of the nucleocapsid protein, specifically at positions 105 to 139 [1] [2] [6]. These mutations include asparagine 105 to aspartic acid, lysine 107 to asparagine combined with isoleucine 129 to leucine, and isoleucine 129 to leucine combined with leucine 139 to isoleucine substitutions [1] [2] [6].

| Respiratory Syncytial Virus Strain/Isolate | Half-maximal Effective Concentration (μM) | Subtype | Source |

|---|---|---|---|

| Laboratory strain A2 | 0.5-0.9 | A | Reference strain |

| Laboratory strain Long | 0.5-0.9 | A | Reference strain |

| Laboratory strain B | 0.5-0.9 | B | Reference strain |

| Clinical isolates (n=40) | 0.8 ± 0.2 | A and B | Multiple geographic regions |

| Bovine respiratory syncytial virus | 0.3 | Animal strain | Cross-species activity |

Time-of-Addition Studies and Viral Lifecycle Targeting

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea demonstrates post-entry antiviral activity, maintaining inhibitory efficacy when administered up to 6 hours following respiratory syncytial virus infection [1] [2] [3]. This temporal activity profile indicates that the compound targets post-penetration steps in the viral replicative cycle, distinguishing it from fusion inhibitors that require prophylactic or concurrent administration [1] [2] [4].

Time-of-addition experiments reveal that 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea can inhibit virus replication at similar levels whether given prior to infection or up to 6 hours post-infection [1] [2] [3]. This sustained activity window suggests targeting of viral transcription and ribonucleic acid replication processes that occur during the early to mid-phases of infection [1] [2] [4].

In human airway epithelial cell models, 1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea administered as late as 24 hours post-infection effectively inhibits viral spread [1] [2] [4]. When added to the basolateral medium at concentrations of 2, 10, or 20 μM at 24 hours post-infection, the compound prevents the appearance of green fluorescent protein signal, indicating successful inhibition of viral progression [1] [2] [4].

The compound targets specific phases of the respiratory syncytial virus lifecycle, particularly affecting viral ribonucleic acid synthesis and the assembly of infectious viral particles [3] [5]. Analysis of intracellular viral ribonucleic acid copy numbers demonstrates significant reduction at multiple time points post-infection when compared to control treatments [3] [5]. Simultaneously, the compound reduces both the quantity and infectivity of progeny virus released from infected cells [3] [5].

1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)urea does not significantly affect viral ribonucleic acid synthesis in established replicon systems or preformed replication complexes, suggesting interference with de novo viral replication complex assembly rather than disruption of ongoing replication processes [3] [5]. This mechanism indicates that the compound may prevent the initial formation of functional transcription and replication machinery rather than inhibiting already established viral ribonucleic acid synthesis [3] [5].

| Time of Addition | Antiviral Efficacy | Targeted Process | Cell Model |

|---|---|---|---|

| Pre-infection | High (similar to post-entry) | Viral entry and early replication | Multiple cell lines |

| 0-6 hours post-infection | High | Viral ribonucleic acid synthesis | Human epidermoid carcinoma 2 |

| 6-24 hours post-infection | Moderate to high | Viral spread and assembly | Human airway epithelial |

| >24 hours post-infection | Limited data available | Late replication phases | Not extensively studied |